![molecular formula C12H19N3OSi B8530063 N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide](/img/structure/B8530063.png)
N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide
Descripción general
Descripción
N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide is a complex organic compound with a unique structure that includes a pyrazole ring, a trimethylsilyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trimethylsilyl group through a silylation reaction. The final step involves the formation of the acetamide moiety via an amidation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide moiety, converting it into corresponding amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials due to its unique structural properties.
Mecanismo De Acción
The mechanism by which N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The acetamide moiety may also play a role in binding to specific proteins or nucleic acids.
Comparación Con Compuestos Similares
- N,N-Dimethyl-2-(trimethylsilyl)acetamide
- N,N-Dimethyl-2-(trimethylsilyl)ethynylamine
- N,N-Dimethyl-2-(trimethylsilyl)ethynyl)pyrazole
Uniqueness: N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide is unique due to the combination of its structural features. The presence of both the trimethylsilyl group and the pyrazole ring in a single molecule provides distinct chemical reactivity and potential biological activity that is not commonly found in other similar compounds.
Propiedades
Fórmula molecular |
C12H19N3OSi |
|---|---|
Peso molecular |
249.38 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C12H19N3OSi/c1-14(2)12(16)10-15-9-11(8-13-15)6-7-17(3,4)5/h8-9H,10H2,1-5H3 |
Clave InChI |
KDRCEGUINBDDSC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CN1C=C(C=N1)C#C[Si](C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

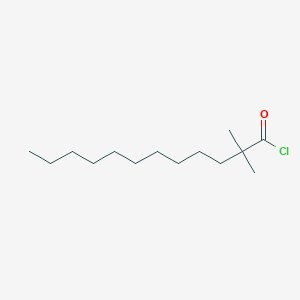
![Carbamic acid,(3-amino-3'-methyl[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8529991.png)
![2,3-dihydro-5H-benzo[f][1,4]oxazepine-4-sulfonyl chloride](/img/structure/B8530001.png)
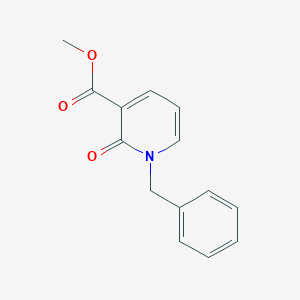

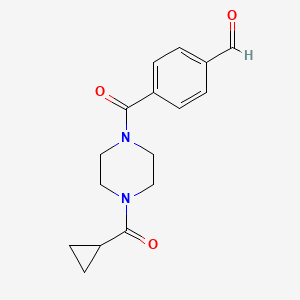

![N-[4-(2-Formylhydrazinyl)phenyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B8530026.png)
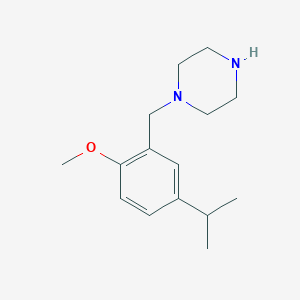
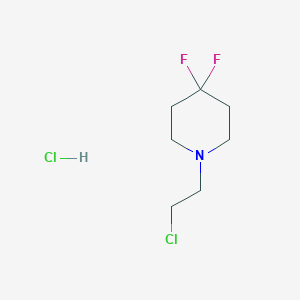
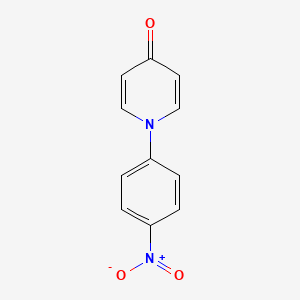
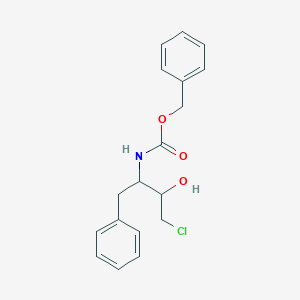
![7-Fluoro-6-vinyl-imidazo[1,2-a]pyridine](/img/structure/B8530087.png)
![3-Phenyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B8530091.png)
